molecular formula C30H29NO6 B3526926 dimethyl 1-benzyl-4-[3-(benzyloxy)-4-methoxyphenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 1-benzyl-4-[3-(benzyloxy)-4-methoxyphenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B3526926
M. Wt: 499.6 g/mol
InChI Key: DFTAOXPHLQMMEI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), two carboxylate groups (COO-), a benzyl group (C6H5CH2-), and a methoxy group (OCH3). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the carboxylate groups, and the attachment of the benzyl and methoxy groups. The exact methods would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring and the benzene rings in the benzyl and benzyloxy groups are aromatic, meaning they have a special stability due to the delocalization of π electrons. The carboxylate groups are polar, which could make the compound overall polar depending on the arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. The carboxylate groups could participate in acid-base reactions, the benzyl group could undergo reactions typical of aromatic compounds, and the methoxy group could be involved in ether reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity could affect its solubility in different solvents, and its aromaticity could influence its stability and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it could interact with biological molecules in specific ways to exert a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a strong acid or base, it could be corrosive. If it’s volatile, it could pose inhalation risks .

Properties

IUPAC Name

dimethyl 1-benzyl-4-(4-methoxy-3-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29NO6/c1-34-26-15-14-23(16-27(26)37-20-22-12-8-5-9-13-22)28-24(29(32)35-2)18-31(19-25(28)30(33)36-3)17-21-10-6-4-7-11-21/h4-16,18-19,28H,17,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTAOXPHLQMMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=CC=C3)C(=O)OC)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 1-benzyl-4-[3-(benzyloxy)-4-methoxyphenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-benzyl-4-[3-(benzyloxy)-4-methoxyphenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-benzyl-4-[3-(benzyloxy)-4-methoxyphenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-benzyl-4-[3-(benzyloxy)-4-methoxyphenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-benzyl-4-[3-(benzyloxy)-4-methoxyphenyl]-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-benzyl-4-[3-(benzyloxy)-4-methoxyphenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

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